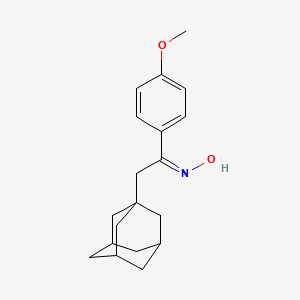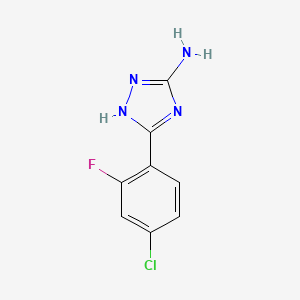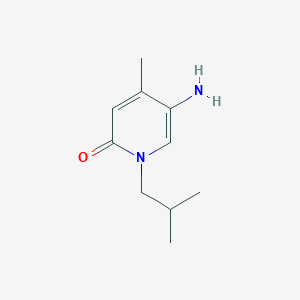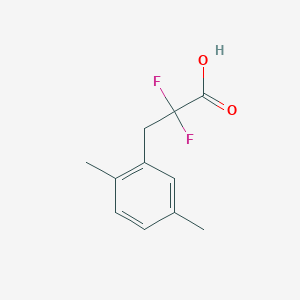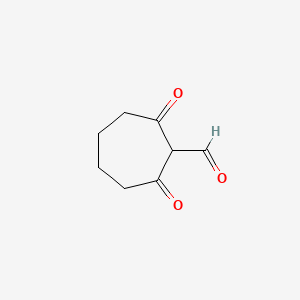
2,7-Dioxocycloheptane-1-carbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,7-Dioxocycloheptane-1-carbaldehyde is an organic compound characterized by a seven-membered ring structure with two ketone groups at positions 2 and 7, and an aldehyde group at position 1
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,7-Dioxocycloheptane-1-carbaldehyde typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the intramolecular aldol condensation of a suitable diketone precursor, followed by oxidation to introduce the aldehyde group. The reaction conditions often involve the use of strong bases such as sodium hydroxide or potassium hydroxide, and the reaction is typically carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the final product in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
2,7-Dioxocycloheptane-1-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The ketone and aldehyde groups can be reduced to alcohols using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions at the carbonyl carbon, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Grignard reagents, organolithium compounds, and amines.
Major Products Formed
Oxidation: 2,7-Dioxocycloheptane-1-carboxylic acid.
Reduction: 2,7-Dihydroxycycloheptane-1-carbaldehyde.
Substitution: Various substituted cycloheptane derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
2,7-Dioxocycloheptane-1-carbaldehyde has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activity and as a precursor for the synthesis of biologically active compounds.
Medicine: Explored for its potential use in drug development and as an intermediate in the synthesis of pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and as a precursor for the synthesis of polymers and other advanced materials.
Mécanisme D'action
The mechanism of action of 2,7-Dioxocycloheptane-1-carbaldehyde involves its interaction with various molecular targets and pathways. The compound can act as an electrophile due to the presence of carbonyl groups, making it reactive towards nucleophiles. This reactivity allows it to participate in various chemical reactions, leading to the formation of different products. The specific molecular targets and pathways involved depend on the context of its use, such as in biological systems or chemical synthesis.
Comparaison Avec Des Composés Similaires
2,7-Dioxocycloheptane-1-carbaldehyde can be compared with other similar compounds, such as:
Cycloheptanone: A seven-membered ring ketone with a single carbonyl group.
Cycloheptane-1,3-dione: A seven-membered ring with two ketone groups at positions 1 and 3.
Cycloheptane-1,4-dione: A seven-membered ring with two ketone groups at positions 1 and 4.
Uniqueness
The presence of both ketone and aldehyde groups in this compound makes it unique compared to other cycloheptane derivatives
Propriétés
Formule moléculaire |
C8H10O3 |
|---|---|
Poids moléculaire |
154.16 g/mol |
Nom IUPAC |
2,7-dioxocycloheptane-1-carbaldehyde |
InChI |
InChI=1S/C8H10O3/c9-5-6-7(10)3-1-2-4-8(6)11/h5-6H,1-4H2 |
Clé InChI |
QIGAZXPSMYXHFP-UHFFFAOYSA-N |
SMILES canonique |
C1CCC(=O)C(C(=O)C1)C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



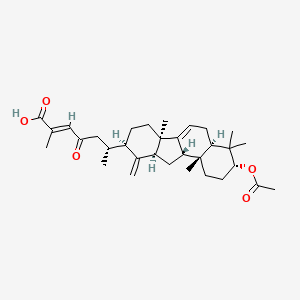
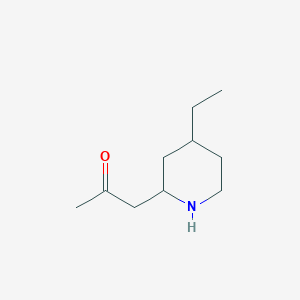
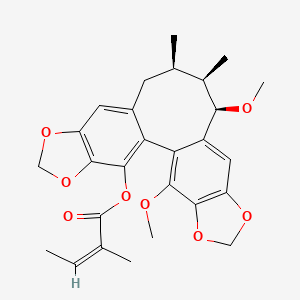
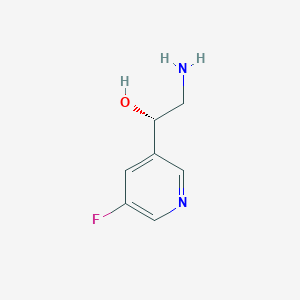
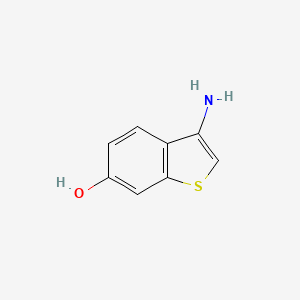
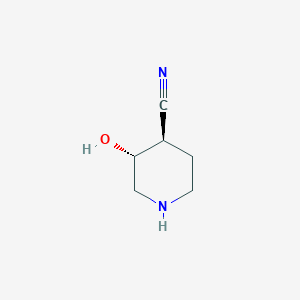
![7-Methyl-5-oxo-4H,5H-pyrazolo[1,5-a]pyrimidine-3-carbonitrile](/img/structure/B13071154.png)
![Rac-benzyl N-[(1R,4R,5S)-2-azabicyclo[2.1.1]hexan-5-yl]carbamate hydrochloride](/img/structure/B13071158.png)
![5,7-Dimethyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidin-3-amine](/img/structure/B13071162.png)
